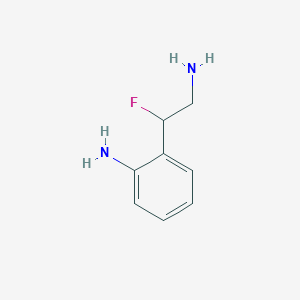
3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol is a complex organic compound with a unique structure that includes an amino group, a chloromethyl group, and a methanesulfonylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a suitable precursor with chloromethyl methyl ether and methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Methyl derivatives.
Substitution: Alcohols or amines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloromethyl and methanesulfonylmethyl groups can participate in covalent bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-2-(bromomethyl)-2-(methanesulfonylmethyl)propan-1-ol
- 3-Amino-2-(iodomethyl)-2-(methanesulfonylmethyl)propan-1-ol
- 3-Amino-2-(fluoromethyl)-2-(methanesulfonylmethyl)propan-1-ol
Uniqueness
Compared to its analogs, 3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol is unique due to the presence of the chloromethyl group, which can undergo specific substitution reactions that are not possible with other halogenated derivatives. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds.
Eigenschaften
Molekularformel |
C6H14ClNO3S |
|---|---|
Molekulargewicht |
215.70 g/mol |
IUPAC-Name |
2-(aminomethyl)-2-(chloromethyl)-3-methylsulfonylpropan-1-ol |
InChI |
InChI=1S/C6H14ClNO3S/c1-12(10,11)5-6(2-7,3-8)4-9/h9H,2-5,8H2,1H3 |
InChI-Schlüssel |
RRZZGBGIQOEKTP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC(CN)(CO)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13166325.png)





![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid](/img/structure/B13166365.png)
![7-[(Methylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13166366.png)
![1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one](/img/structure/B13166376.png)


